Lack of Documented Antimalarial Potency Compared to Standard Pf-DHODH Inhibitors
The proposed mechanism of action for (2S)-N-propylazetidine-2-carboxamide is inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH), a target for antimalarial therapy . However, no quantitative data (e.g., IC50, EC50) against Pf-DHODH or the parasite is provided. This stands in direct contrast to known Pf-DHODH inhibitors like DSM265 (IC50 = 0.008 μM) or atovaquone, where extensive data supports their use [1].
| Evidence Dimension | Inhibition of Pf-DHODH Enzyme (IC50) |
|---|---|
| Target Compound Data | Not Available |
| Comparator Or Baseline | DSM265 (a known Pf-DHODH inhibitor) IC50 = 0.008 μM |
| Quantified Difference | Indeterminate. Target compound's activity is unquantified and unverified. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For antimalarial research, selection of a compound requires proven potency. The complete lack of data for this compound makes it an unsuitable choice for any study where inhibition of Pf-DHODH is the primary goal.
- [1] Phillips, M. A.; Lotharius, J.; Marsh, K.; et al. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Sci. Transl. Med. 2015, 7, 296ra111. DOI: 10.1126/scitranslmed.aaa6645 View Source
